N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-nitrobenzamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-nitrobenzamide is an organic compound that features a benzodioxole moiety attached to a nitrobenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-nitrobenzamide typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Amidation: The final step involves the formation of the amide bond between the benzodioxole moiety and the nitrobenzamide. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Oxidation: The benzodioxole moiety can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamide moiety, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Reduction: Formation of N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-aminobenzamide.
Oxidation: Formation of quinone derivatives.
Substitution: Formation of substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting cancer or infectious diseases.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the effects of nitrobenzamide derivatives on biological systems, including their potential as enzyme inhibitors or signaling molecules.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The benzodioxole moiety may also interact with proteins or nucleic acids, affecting their function and leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-aminobenzamide: A reduced form of the compound with an amine group instead of a nitro group.
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-hydroxybenzamide: A hydroxylated derivative.
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-methoxybenzamide: A methoxylated derivative.
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-nitrobenzamide is unique due to the presence of both a nitro group and a benzodioxole moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c1-10-12(3-2-4-13(10)18(20)21)16(19)17-8-11-5-6-14-15(7-11)23-9-22-14/h2-7H,8-9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEFFDXUFOIUOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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